4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide
Description
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide is a sulfonamide-derived benzamide compound characterized by:
- Core structure: A benzamide moiety (N-(2-methoxyphenyl)benzamide) linked to a sulfamoyl group.
- Substituents: The sulfamoyl group is substituted with ethyl and phenyl groups, forming an ethyl(phenyl)sulfamoyl chain.
This compound is structurally analogous to bioactive sulfonamides and benzamides reported in medicinal chemistry. Similar compounds have shown applications as enzyme inhibitors (e.g., thioredoxin reductase ), PD-L1 immune checkpoint inhibitors , and antifungal agents . Its design leverages the sulfonamide scaffold, known for modulating protein-protein interactions and binding to enzymatic pockets .
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-24(18-9-5-4-6-10-18)29(26,27)19-15-13-17(14-16-19)22(25)23-20-11-7-8-12-21(20)28-2/h4-16H,3H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVIYRDYWBTFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332649 | |
| Record name | 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
762250-45-3 | |
| Record name | 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations
Benzyl(methyl)sulfamoyl in LMM5 improves antifungal activity, suggesting alkyl-aryl sulfamoyl groups are critical for thioredoxin reductase inhibition .
Impact of Heterocyclic Moieties :
- 1,3,4-Oxadiazole rings in LMM5 and LMM11 enhance metabolic stability and membrane permeability , whereas the target compound lacks such rings, which may affect bioavailability.
Biological Activity Trends :
- PD-L1 inhibition (e.g., Compound 30 in ) correlates with electron-withdrawing substituents (e.g., chloro, fluoro) on the benzamide/salicylamide core. The target compound’s 2-methoxyphenyl group may reduce potency compared to halogenated analogs .
- Antifungal activity in LMM5/LMM11 is retained despite large substituents, indicating tolerance for structural diversity in sulfamoyl derivatives .
Biological Activity
4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide, also known as EPBM, is a compound that belongs to the class of sulfonamide derivatives. It exhibits structural features that suggest potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for EPBM is , with a molecular weight of approximately 410.49 g/mol. The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of methoxy and ethyl substituents on the benzene rings may influence its solubility and interaction with biological targets.
Synthesis Methods
The synthesis of EPBM can be achieved through various methods, often involving nucleophilic substitution reactions due to the sulfonamide moiety. The following table summarizes some synthetic routes:
| Method | Description |
|---|---|
| Nucleophilic Substitution | Utilizes nucleophiles to replace leaving groups in sulfonamides. |
| Hydrolysis | Involves breaking down the compound under acidic or basic conditions. |
| Coupling Reactions | Forms new bonds with electrophiles, allowing for structural modifications. |
Antibacterial and Antiviral Properties
Research indicates that compounds within the benzamide and sulfonamide classes exhibit a range of biological activities, including antibacterial and antiviral effects. Preliminary studies suggest that EPBM may inhibit certain enzymes related to disease pathways, although specific data on its activity remains limited.
Enzyme Inhibition
EPBM has shown promise in inhibiting enzymes involved in metabolic pathways. For instance, related compounds have been evaluated for their inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases). The following table highlights some findings from related studies:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 4-Bromophenyl-4-chloro-3-morpholine | h-NTPDase1 | 2.88 ± 0.13 |
| N-(4-Methoxyphenyl)-3-morpholinosulfamoyl | h-NTPDase2 | Sub-micromolar |
| 2-Chloro-5-(N-cyclopropylsulfamoyl) | h-NTPDase3 | 0.72 ± 0.11 |
These inhibitors demonstrate significant interactions with enzyme structures, indicating potential therapeutic applications in treating conditions linked to enzyme dysregulation.
Case Studies
A recent study synthesized various sulfamoyl-benzamides to evaluate their selectivity against h-NTPDases. The most potent inhibitors were identified through molecular docking studies, revealing significant interactions with amino acid residues in the enzyme's active site . This suggests that EPBM may share similar mechanisms of action.
The mechanism by which EPBM exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with protein residues, leading to the inhibition of enzymatic activity. Additionally, the structural features of EPBM may enhance its binding affinity and selectivity for these targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
